molecular formula C22H22F2N2O2 B7015700 N-[2-(1,1-difluoroethyl)phenyl]spiro[chromene-2,4'-piperidine]-1'-carboxamide

N-[2-(1,1-difluoroethyl)phenyl]spiro[chromene-2,4'-piperidine]-1'-carboxamide

Cat. No.: B7015700
M. Wt: 384.4 g/mol
InChI Key: SQEJFMWLPBQOCA-UHFFFAOYSA-N
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Description

N-[2-(1,1-difluoroethyl)phenyl]spiro[chromene-2,4’-piperidine]-1’-carboxamide is a complex organic compound featuring a spirochromene core linked to a piperidine ring and a difluoroethyl phenyl group

Properties

IUPAC Name

N-[2-(1,1-difluoroethyl)phenyl]spiro[chromene-2,4'-piperidine]-1'-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F2N2O2/c1-21(23,24)17-7-3-4-8-18(17)25-20(27)26-14-12-22(13-15-26)11-10-16-6-2-5-9-19(16)28-22/h2-11H,12-15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQEJFMWLPBQOCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1NC(=O)N2CCC3(CC2)C=CC4=CC=CC=C4O3)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,1-difluoroethyl)phenyl]spiro[chromene-2,4’-piperidine]-1’-carboxamide typically involves multiple steps:

    Formation of the Spirochromene Core: The spirochromene core can be synthesized via a multi-component reaction involving a chromene precursor, an aldehyde, and a piperidine derivative under acidic or basic conditions.

    Introduction of the Difluoroethyl Group: The difluoroethyl group is introduced through a nucleophilic substitution reaction, where a suitable difluoroethylating agent reacts with the phenyl ring.

    Amidation Reaction: The final step involves the formation of the carboxamide group, typically achieved by reacting the intermediate with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring and the piperidine moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring and the spirochromene core, facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of phenolic derivatives or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or substituted phenyl rings.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(1,1-difluoroethyl)phenyl]spiro[chromene-2,4’-piperidine]-1’-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

Biologically, this compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine

In medicinal chemistry, the compound’s potential therapeutic applications could include acting as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity, making it valuable in the production of advanced polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-(1,1-difluoroethyl)phenyl]spiro[chromene-2,4’-piperidine]-1’-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoroethyl group could enhance binding affinity or selectivity, while the spirochromene core might provide structural rigidity and stability.

Comparison with Similar Compounds

Similar Compounds

    Spiro[chromene-2,4’-piperidine] derivatives: These compounds share the spirochromene core and piperidine ring but lack the difluoroethyl phenyl group.

    Difluoroethyl phenyl derivatives: These compounds contain the difluoroethyl phenyl group but differ in the rest of their structure.

Uniqueness

N-[2-(1,1-difluoroethyl)phenyl]spiro[chromene-2,4’-piperidine]-1’-carboxamide is unique due to the combination of its spirochromene core, piperidine ring, and difluoroethyl phenyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various scientific and industrial applications.

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